molecular formula C4H3BrN2O3 B590796 2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid CAS No. 1550843-03-2

2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid

Cat. No. B590796
CAS RN: 1550843-03-2
M. Wt: 206.983
InChI Key: JHMQCMDNKLSKEG-UHFFFAOYSA-N
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Description

“2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid” is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a bromine atom attached to the oxadiazole ring .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as “2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Various methods of synthesis have been discussed in the literature .


Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid” includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a bromine atom attached to the oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions involving “2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid” and similar compounds often involve the formation or modification of the 1,3,4-oxadiazole ring . The properties of these compounds can vary depending on the substituents attached to the oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid” and similar compounds can vary depending on their structure. For example, these compounds can range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Mechanism of Action

The mechanism of action of “2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid” and similar compounds often involves their interaction with biological targets. For example, many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Future Directions

The future directions for research on “2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid” and similar compounds could involve the development of new synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in medicine and agriculture .

properties

IUPAC Name

2-(5-bromo-1,3,4-oxadiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O3/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMQCMDNKLSKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid

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